4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid
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Overview
Description
4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a fluorine atom, hydroxyl group, and carboxylic acid group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired application and scale of production .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds with biological molecules, influencing various biochemical pathways. The fluorine atom enhances its binding affinity and stability, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds include other benzopyran derivatives such as coumarins and flavonoids. Compared to these, 4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Other similar compounds include:
Coumarins: Known for their anticoagulant properties.
Flavonoids: Widely studied for their antioxidant activities.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
CAS No. |
142689-05-2 |
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Molecular Formula |
C12H11FO5 |
Molecular Weight |
254.21 g/mol |
IUPAC Name |
5-fluoro-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H11FO5/c1-4-5(2)18-3-6-7(4)9(13)11(15)8(10(6)14)12(16)17/h3-5,15H,1-2H3,(H,16,17) |
InChI Key |
HRDHBNWDQPSCEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)F)C |
Origin of Product |
United States |
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